molecular formula C10H10N2S2 B13822988 Acetamide,N-(2-methyl-6-benzothiazolyl)thio-

Acetamide,N-(2-methyl-6-benzothiazolyl)thio-

Cat. No.: B13822988
M. Wt: 222.3 g/mol
InChI Key: HCVHFIUZVBRPHC-UHFFFAOYSA-N
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Description

Acetamide, N-(2-methyl-6-benzothiazolyl)thio- is a chemical compound with the molecular formula C10H10N2S2. It is known for its unique structure, which includes a benzothiazole ring and an acetamide group. This compound is used in various scientific research applications due to its distinctive chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(2-methyl-6-benzothiazolyl)thio- typically involves the reaction of 2-methylbenzothiazole with acetamide under specific conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(2-methyl-6-benzothiazolyl)thio- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Scientific Research Applications

Acetamide, N-(2-methyl-6-benzothiazolyl)thio- is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of Acetamide, N-(2-methyl-6-benzothiazolyl)thio- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Acetamide, N-(2-methyl-6-benzothiazolyl)thio- include:

Uniqueness

What sets Acetamide, N-(2-methyl-6-benzothiazolyl)thio- apart from these similar compounds is its specific structure, which imparts unique chemical and biological properties. This uniqueness makes it valuable for specific research applications where other compounds may not be as effective .

Properties

IUPAC Name

N-(2-methyl-1,3-benzothiazol-6-yl)ethanethioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2S2/c1-6(13)11-8-3-4-9-10(5-8)14-7(2)12-9/h3-5H,1-2H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCVHFIUZVBRPHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)NC(=S)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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